

Introduction: The Role and Rationale of Repirinast-d4

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Compound of Interest

Compound Name: Repirinast-d4

Cat. No.: B589426

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Repirinast, also known as MY-5116, is an anti-allergic agent recognized for its ability to inhibit histamine release.^{[4][5]} In clinical and preclinical research, particularly in studies examining its absorption, distribution, metabolism, and excretion (ADME), a stable isotope-labeled (SIL) internal standard is essential for precise bioanalysis by mass spectrometry.^{[1][6][7][8]}

Repirinast-d4 is the deuterated analogue of Repirinast, designed to be an ideal internal standard. Its chemical structure is identical to the parent drug, except for the substitution of four hydrogen atoms with deuterium atoms on the isopentyl (3-methylbutyl) ester side chain.^{[9][10]} This subtle mass shift allows it to be distinguished from the non-labeled Repirinast by a mass spectrometer, while ensuring it co-elutes chromatographically and exhibits nearly identical extraction recovery and ionization efficiency, thereby correcting for analytical variability.

Chemical Structures:

Compound	Molecular Formula	Molecular Weight (g/mol)
Repirinast	C ₂₀ H ₂₁ NO ₅	355.39 ^{[11][12][13]}
Repirinast-d4	C ₂₀ H ₁₇ D ₄ NO ₅	359.41 ^{[5][10]}

Synthesis and Potential Isotopic Impurities

The synthesis of deuterated compounds is a specialized field aiming for high isotopic enrichment and positional accuracy.^{[14][15][16]} For **Repirinast-d4**, the deuterium labels are

located on the ester side chain, a non-metabolically active and non-exchangeable position, which is crucial for its stability as an internal standard.

A plausible synthetic route involves the esterification of the Repirinast carboxylic acid precursor with a deuterated alcohol, specifically 3-methylbutyl-1,1,2,2-d₄-anol. This approach confines the labeling to the desired position.

Potential Sources of Isotopic Impurities:

- **Incomplete Deuteration of Starting Materials:** The primary source of isotopic impurities is often the deuterated reagent itself. If the 3-methylbutyl-d₄-anol contains residual d₀, d₁, d₂, or d₃ species, these will be incorporated into the final **Repirinast-d₄** product, resulting in a mixture of isotopologues.
- **Hydrogen-Deuterium (H/D) Exchange:** While the C-D bonds in **Repirinast-d₄** are stable, H/D exchange can occur under certain harsh chemical conditions (e.g., strong acid or base), though it is unlikely for this specific molecule under standard synthetic protocols.[\[17\]](#)
- **Cross-Contamination:** Inadequate purification can lead to contamination with the unlabeled Repirinast.

Understanding these potential pitfalls is essential for developing robust analytical methods to verify the final product's isotopic purity.

Core Methodologies for Isotopic Purity Assessment

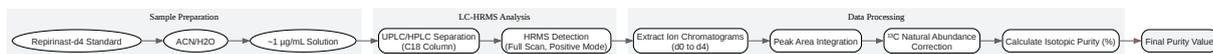
A multi-faceted analytical approach is required for the comprehensive characterization of deuterated compounds, combining techniques that provide orthogonal information.[\[18\]](#) High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the gold standards for this purpose.

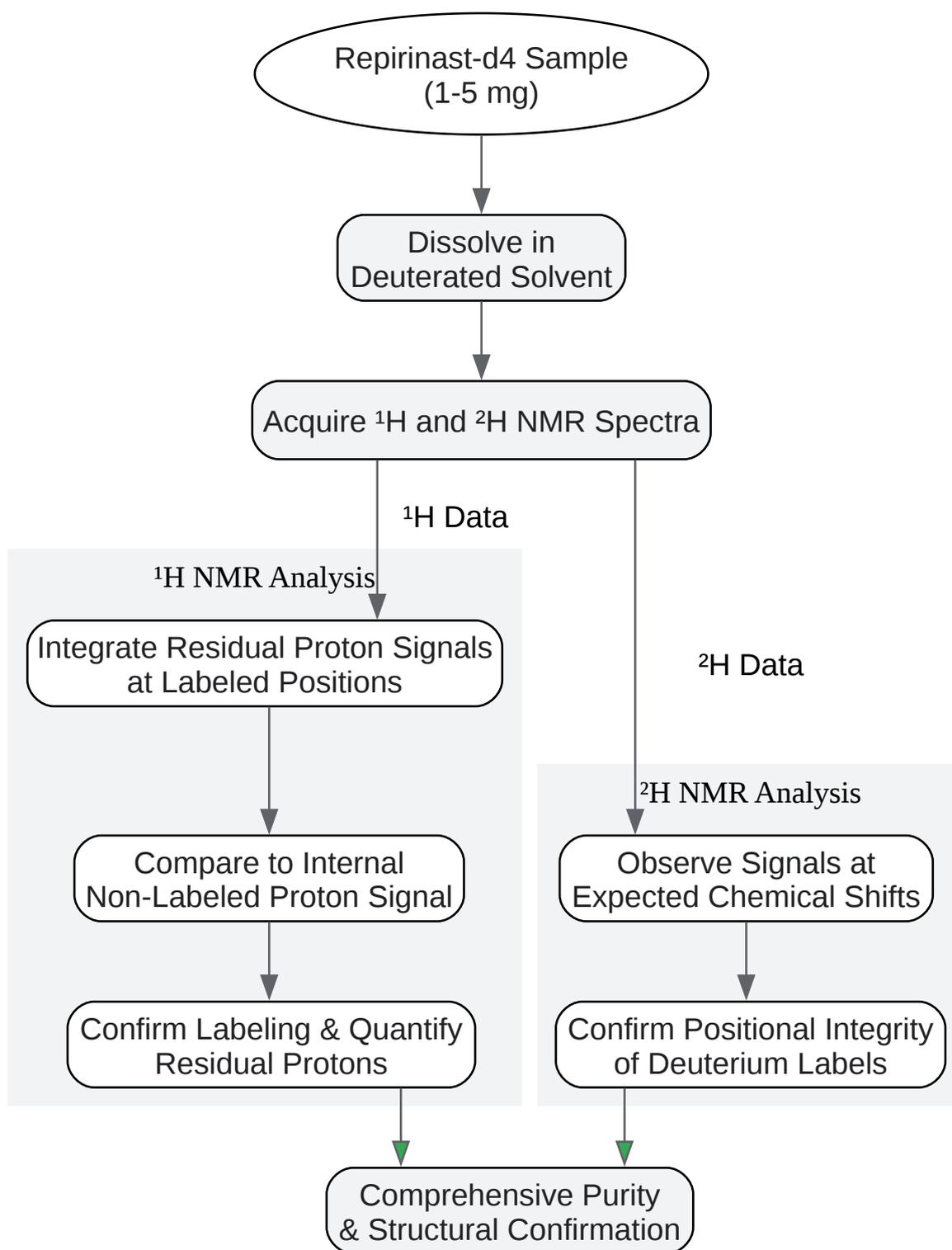
Mass Spectrometry (MS) for Isotopic Enrichment

Mass spectrometry is the most direct method for quantifying the distribution of isotopologues in a sample.[\[19\]](#)[\[20\]](#) High-resolution instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, are preferred as they can resolve different isotopic peaks with high accuracy, minimizing spectral overlap.[\[21\]](#)[\[22\]](#)

- Sample Preparation: Dissolve **Repirinast-d4** in a suitable solvent (e.g., acetonitrile/water) to a concentration of approximately 1 µg/mL.
- Chromatography: Inject the sample onto a liquid chromatography (LC) system coupled to the mass spectrometer. A standard C18 column is typically sufficient to achieve chromatographic separation from any potential impurities.
- MS Acquisition: Acquire full-scan mass spectra in positive ion mode, focusing on the m/z range encompassing the molecular ions of all expected isotopologues (e.g., m/z 356 to 362 for [M+H]⁺).
- Data Processing:
 - Generate an extracted ion chromatogram (EIC) for each isotopologue:
 - d0 (unlabeled Repirinast): [C₂₀H₂₂NO₅]⁺
 - d1, d2, d3 (partially labeled): [C₂₀H₂₁D₁NO₅]⁺, etc.
 - d4 (fully labeled): [C₂₀H₁₈D₄NO₅]⁺
 - Integrate the peak area for each EIC.
 - Correct the observed peak areas for the natural abundance of ¹³C. The natural abundance of ¹³C contributes to the M+1 and M+2 peaks and must be subtracted to determine the true contribution from deuteration.[\[22\]](#)
 - Calculate the isotopic purity using the corrected peak areas.

Isotopic Purity (%) = (Corrected Area of d4 Peak / Sum of Corrected Areas of all Isotopologue Peaks) x 100





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Combined ^1H and ^2H NMR workflow for structural and purity validation.

Summary of Specifications and Data

Commercial suppliers of **Repirinast-d4** provide a Certificate of Analysis that details the compound's purity. While specific batch-to-batch values vary, the isotopic purity is generally expected to be high.

Parameter	Specification	Source(s)
Chemical Name	3-methylbutyl-1,1,2,2-d4 7,8-dimethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-2-carboxylate	[9]
CAS Number	1329836-95-4	[5][10][23][24]
Molecular Formula	C ₂₀ H ₁₇ D ₄ NO ₅	[5][10]
Molecular Weight	359.41 g/mol	[5][10]
Deuterium Incorporation	4 Deuterium atoms	[9]
Reported Purity	98.95% (Note: It is crucial to confirm if this is chemical or isotopic purity from the supplier's documentation)	[23]
Typical Isotopic Purity	Generally >98%	Industry Standard

Conclusion

The isotopic purity of **Repirinast-d4** is a critical parameter that underpins its utility as a reliable internal standard for quantitative bioanalysis. A rigorous assessment of this parameter is not merely a quality control step but a prerequisite for generating accurate and reproducible pharmacokinetic data. The orthogonal combination of high-resolution mass spectrometry and NMR spectroscopy provides a self-validating system for this purpose. MS delivers precise quantification of the isotopic distribution, while NMR confirms the specific location of the deuterium labels. For researchers and drug development professionals, demanding and verifying a high degree of isotopic purity (>98%) is essential for ensuring the integrity of their scientific findings.

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